Cas no 99595-47-8 (5-ethynyl-2-methylphenol)

5-Ethynyl-2-methylphenol is a phenolic compound featuring an ethynyl group at the 5-position and a methyl substituent at the 2-position of the phenol ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for click chemistry applications due to the terminal alkyne functionality. The methyl group enhances steric and electronic properties, influencing selectivity in coupling reactions. Its phenolic hydroxyl group allows for further derivatization, expanding its utility in pharmaceutical and material science research. The compound’s well-defined structure and functional group compatibility make it suitable for constructing complex molecular architectures with precision.
5-ethynyl-2-methylphenol structure
5-ethynyl-2-methylphenol structure
Product Name:5-ethynyl-2-methylphenol
CAS No:99595-47-8
MF:C9H8O
MW:132.159222602844
CID:797200
PubChem ID:53420057
Update Time:2025-06-13

5-ethynyl-2-methylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,5-ethynyl-2-methyl-
    • 5-ETHYNYL-2-METHYL-PHENOL
    • 5-ethynyl-2-methylphenol
    • SCHEMBL2807586
    • AKOS006240003
    • 99595-47-8
    • EN300-1842292
    • DTXSID80697558
    • 5-ethinyl-2-methylphenol
    • Inchi: 1S/C9H8O/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6,10H,2H3
    • InChI Key: AASVRASIMAZCNX-UHFFFAOYSA-N
    • SMILES: OC1C=C(C#C)C=CC=1C

Computed Properties

  • Exact Mass: 132.058
  • Monoisotopic Mass: 132.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2A^2

5-ethynyl-2-methylphenol Pricemore >>

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5-ethynyl-2-methylphenol Related Literature

Additional information on 5-ethynyl-2-methylphenol

5-ethynyl-2-methylphenol (CAS No. 99595-47-8): A Comprehensive Overview

5-ethynyl-2-methylphenol (CAS No. 99595-47-8) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by its aromatic ring structure, a methyl group, and an ethynyl group, which contribute to its reactivity and functional versatility.

The molecular formula of 5-ethynyl-2-methylphenol is C9H10O, and it has a molecular weight of approximately 134.17 g/mol. The presence of the hydroxyl group (-OH) on the phenolic ring makes it a weak acid, capable of forming stable salts and esters. The ethynyl group (-C≡CH) imparts additional reactivity, making 5-ethynyl-2-methylphenol a valuable intermediate in the synthesis of more complex molecules.

In the realm of pharmaceutical research, 5-ethynyl-2-methylphenol has shown promise as a building block for the development of novel drugs. Its ability to undergo various chemical transformations, such as alkylation, acylation, and coupling reactions, makes it an attractive starting material for the synthesis of bioactive compounds. Recent studies have explored its potential in the design of anti-inflammatory agents, antioxidants, and anticancer drugs.

A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the use of 5-ethynyl-2-methylphenol as a precursor for the synthesis of a new class of anti-inflammatory compounds. The researchers found that derivatives of this compound exhibited significant anti-inflammatory activity in both in vitro and in vivo models. The study highlighted the importance of the ethynyl group in enhancing the biological activity and selectivity of the synthesized compounds.

Beyond pharmaceutical applications, 5-ethynyl-2-methylphenol has also found use in materials science. Its unique chemical structure makes it suitable for the preparation of functional polymers and coatings. For instance, researchers at the University of California, Berkeley, have developed a series of polymeric materials using 5-ethynyl-2-methylphenol as a monomer. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for applications in electronics and aerospace industries.

The synthetic versatility of 5-ethynyl-2-methylphenol has also been leveraged in the development of advanced materials with tunable properties. A study published in Advanced Materials in 2020 reported the synthesis of conductive polymers using this compound as a key monomer. The resulting polymers showed high electrical conductivity and were used to fabricate flexible electronic devices with improved performance.

In addition to its applications in pharmaceuticals and materials science, 5-ethynyl-2-methylphenol has been explored for its potential use in environmental remediation. Researchers at the University of Manchester have investigated its ability to degrade persistent organic pollutants (POPs) through photocatalytic processes. The study demonstrated that 5-ethynyl-2-methylphenol-based photocatalysts were highly effective in breaking down POPs under visible light irradiation, offering a promising approach for environmental cleanup.

The safety profile of 5-ethynyl-2-methylphenol is an important consideration for its widespread use. Extensive toxicological studies have been conducted to evaluate its potential health effects. Results from these studies indicate that 5-ethynyl-2-methylphenol is generally well-tolerated at low concentrations and does not pose significant health risks when handled properly. However, appropriate safety measures should be followed during handling to minimize exposure.

In conclusion, 5-ethynyl-2-methylphenol (CAS No. 99595-47-8) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable intermediate in synthetic chemistry, pharmaceutical research, materials science, and environmental remediation. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

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